molecular formula C6H5F5N4 B1461142 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097963-66-9

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No. B1461142
CAS RN: 2097963-66-9
M. Wt: 228.12 g/mol
InChI Key: OJVIBJJBBYILKC-UHFFFAOYSA-N
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Description

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds .


Synthesis Analysis

The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts . For example, a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes by simple adjustment of the reactant stoichiometry has been reported .


Chemical Reactions Analysis

In the field of organofluorine chemistry, there are state-of-the-art strategies in fluorination, trifluoromethylation, difluoromethylation, and monofluoromethylation, with an emphasis on using C–H functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be significantly influenced by the presence of fluorine atoms. Fluorine is the most electronegative element in the periodic table and the second most used heteroelement in life science research after nitrogen .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthetic Methodologies and Chemical Reactivity

  • The synthesis of trifluoromethyl-promoted functional pyrazoles demonstrates the unique reactivity of trifluoromethylated pyrazoles for creating novel fluorescent molecules and potential agrochemical inhibitors. This highlights the compound's relevance in synthesizing materials with specific optical properties and biological activities (Yan‐Chao Wu et al., 2006).
  • New efficient synthetic routes to trifluoromethyl substituted pyrazoles and their corresponding β-diketones were developed, showcasing the compound's significance in organic synthesis for generating structurally diverse molecules with potential applications in various fields (M. Grünebaum et al., 2016).

Biological and Agrochemical Research

Nematocidal and Fungicidal Activities

  • Pyrazole carboxamide derivatives, including those with trifluoromethyl groups, have shown good nematocidal activity against M. incognita, indicating potential applications in agrochemicals for pest management (Wen Zhao et al., 2017).

Antifungal and Antimicrobial Properties

  • A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent antifungal activities against several phytopathogenic fungi, showcasing the compound's potential in developing new fungicides (Shijie Du et al., 2015).

Material Science and Fluorescence Studies

Fluorescent Properties

  • The synthesis of trifluoromethylated pyrazoles leading to novel fluorescent molecules points to the compound's utility in material science, specifically in developing new fluorescent materials for various applications (Yan‐Chao Wu et al., 2006).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely depending on their structure and the specific application. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, some fluorinated compounds may cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVIBJJBBYILKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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